molecular formula C18H16ClN3O4 B4425766 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide

Cat. No. B4425766
M. Wt: 373.8 g/mol
InChI Key: KRTKSJVTDJSWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide, also known as CPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPOP is a small molecule that can selectively bind to certain proteins, making it a valuable tool for investigating the function of these proteins in cells and organisms.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide involves its selective binding to certain proteins, which can inhibit their activity and thus provide insight into their function in cells and organisms. This compound has been shown to bind to the ATP-binding site of CK2, which is essential for its activity. By binding to this site, this compound can inhibit the activity of CK2 and thus provide insight into its role in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of protein kinase CK2 activity. This inhibition can lead to changes in cellular processes such as cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide is its ability to selectively bind to certain proteins, making it a valuable tool for investigating their function in cells and organisms. This compound is also relatively easy to synthesize and can be produced in high yields and purity. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Further research is needed to fully understand the advantages and limitations of this compound for lab experiments.

Future Directions

There are several future directions for the use of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide in scientific research. One potential direction is its use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Another potential direction is its use in investigating the function of other proteins involved in cellular processes such as DNA repair and apoptosis. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide has been shown to selectively bind to certain proteins, including the protein kinase CK2, which is involved in many cellular processes such as cell growth and proliferation. By binding to CK2, this compound can inhibit its activity and thus provide insight into the function of this protein in cells and organisms. This compound has also been used to investigate the role of other proteins in cellular processes such as DNA repair and apoptosis. Its ability to selectively bind to proteins makes it a valuable tool for investigating the function of these proteins in cells and organisms.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-24-14-5-3-4-13(16(14)25-2)18(23)20-10-15-21-17(22-26-15)11-6-8-12(19)9-7-11/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTKSJVTDJSWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide
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N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.